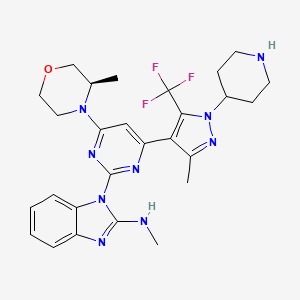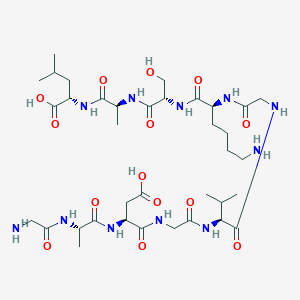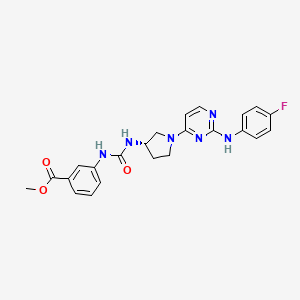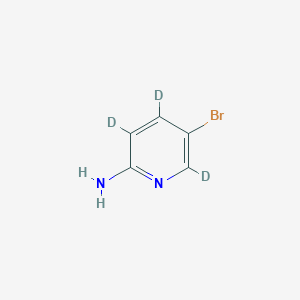
Cox-2-IN-27
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cox-2-IN-27 is a selective cyclooxygenase-2 inhibitor. Cyclooxygenase-2 is an enzyme that plays a significant role in the inflammatory process and is implicated in various diseases, including cancer and neurodegenerative disorders. Selective cyclooxygenase-2 inhibitors like this compound are designed to reduce inflammation and pain without affecting cyclooxygenase-1, which is responsible for protecting the gastrointestinal tract .
Preparation Methods
The synthesis of Cox-2-IN-27 involves several steps, starting with the preparation of key intermediates. One common method involves the use of 5-hydroxy-2-methylpyridine, which is converted to the corresponding acetyl derivative through a series of practical synthetic steps . The reaction conditions typically involve the use of solvents like dimethyl sulfoxide and catalysts to facilitate the reactions. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
Cox-2-IN-27 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols .
Scientific Research Applications
Cox-2-IN-27 has a wide range of scientific research applications. In chemistry, it is used as a tool to study the inhibition of cyclooxygenase-2 and its effects on prostaglandin synthesis. In biology, it is used to investigate the role of cyclooxygenase-2 in inflammation and cancer. In medicine, this compound is being explored as a potential therapeutic agent for treating inflammatory diseases, cancer, and neurodegenerative disorders. In industry, it is used in the development of new anti-inflammatory drugs and as a reference compound in drug discovery .
Mechanism of Action
Cox-2-IN-27 exerts its effects by selectively inhibiting the cyclooxygenase-2 enzyme. This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain. By blocking this pathway, this compound reduces inflammation and pain without affecting the protective functions of cyclooxygenase-1 in the gastrointestinal tract. The molecular targets of this compound include the active site of cyclooxygenase-2, where it binds and prevents the enzyme’s activity .
Comparison with Similar Compounds
Cox-2-IN-27 is part of a class of selective cyclooxygenase-2 inhibitors known as coxibs. Similar compounds include celecoxib, rofecoxib, etoricoxib, and valdecoxib. Compared to these compounds, this compound may offer unique advantages in terms of selectivity and potency. For example, it may have a higher binding affinity for cyclooxygenase-2 or a better safety profile with fewer gastrointestinal side effects. The uniqueness of this compound lies in its specific chemical structure, which allows for selective inhibition of cyclooxygenase-2 without affecting cyclooxygenase-1 .
Properties
Molecular Formula |
C29H24ClN7S3 |
|---|---|
Molecular Weight |
602.2 g/mol |
IUPAC Name |
N-[(2E)-2-[(Z)-[4-(4-chlorophenyl)-3-phenyl-1,3-thiazol-2-ylidene]hydrazinylidene]propyl]-4-(2-methylsulfanylbenzimidazol-1-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C29H24ClN7S3/c1-19(16-31-27-33-26(18-39-27)37-24-11-7-6-10-23(24)32-28(37)38-2)34-35-29-36(22-8-4-3-5-9-22)25(17-40-29)20-12-14-21(30)15-13-20/h3-15,17-18H,16H2,1-2H3,(H,31,33)/b34-19+,35-29- |
InChI Key |
VVGDOFKPSNGUQP-QBSJXOACSA-N |
Isomeric SMILES |
C/C(=N\N=C/1\N(C(=CS1)C2=CC=C(C=C2)Cl)C3=CC=CC=C3)/CNC4=NC(=CS4)N5C6=CC=CC=C6N=C5SC |
Canonical SMILES |
CC(=NN=C1N(C(=CS1)C2=CC=C(C=C2)Cl)C3=CC=CC=C3)CNC4=NC(=CS4)N5C6=CC=CC=C6N=C5SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


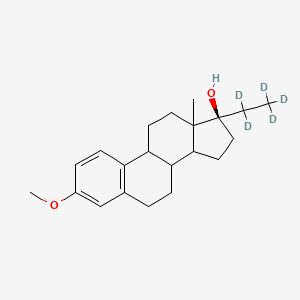

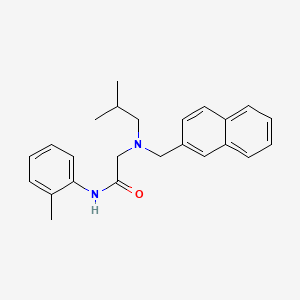
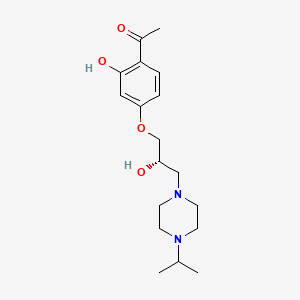
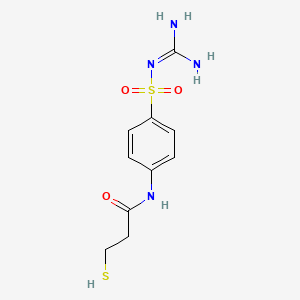
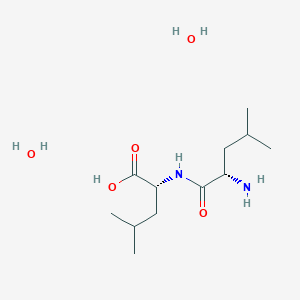
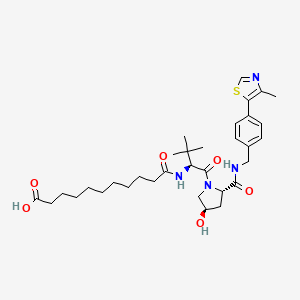
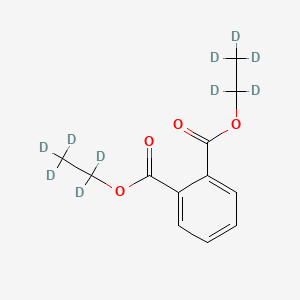
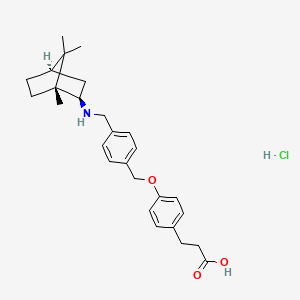
![2-[1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-2-sulfanylidenepyrimidin-5-yl]acetic acid](/img/structure/B12407299.png)
